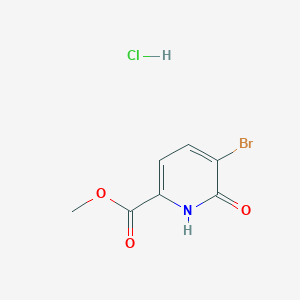
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride: is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 5-bromo-2-methylpyridine with an oxidizing agent to introduce the oxo group, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Ethyl 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Methyl 5-Bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and oxo groups. This combination of functional groups provides distinct reactivity and makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H7BrClNO3 |
|---|---|
Molecular Weight |
268.49 g/mol |
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6BrNO3.ClH/c1-12-7(11)5-3-2-4(8)6(10)9-5;/h2-3H,1H3,(H,9,10);1H |
InChI Key |
OOKZCHHRAMGMKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C(=O)N1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















